4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine
Description
Properties
IUPAC Name |
4-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propoxypyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O3S/c1-3-11-26-18-13-17(20-14(2)21-18)22-7-9-23(10-8-22)27(24,25)16-6-4-5-15(19)12-16/h4-6,12-13H,3,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDCNFJBGXDKGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a complex organic compound with a unique chemical structure that has garnered attention in various fields, particularly in medicinal chemistry. This article aims to explore its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a piperazine ring and a fluorophenyl group. Its molecular formula is C_{16}H_{20}F_{N}_{3}O_{2}S with a molecular weight of approximately 394.5 g/mol . The presence of the sulfonyl group enhances its solubility and reactivity, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. The sulfonamide moiety is known to influence the binding affinity and selectivity towards target proteins, potentially modulating their activity and affecting downstream signaling pathways.
Antimicrobial Activity
Research indicates that derivatives of piperazine compounds often exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Activity
Preliminary studies have demonstrated that this compound may possess anticancer properties. In vitro assays indicated that the compound could induce apoptosis in cancer cell lines, although further research is needed to elucidate the specific mechanisms involved and its efficacy in vivo .
Enzyme Inhibition
This compound has been investigated for its inhibitory effects on certain enzymes. For example, piperazine derivatives are known to act as inhibitors of tyrosinase, an enzyme involved in melanin production. The inhibition of tyrosinase by structurally related compounds has been linked to their potential use in treating hyperpigmentation disorders .
Case Studies
- Tyrosinase Inhibition : A study explored the design and synthesis of new small molecules featuring piperazine moieties as key pharmacophores for tyrosinase inhibition. The results demonstrated significant inhibition of tyrosinase activity with IC50 values in the low micromolar range, indicating promising potential for treating skin pigmentation disorders .
- Antimicrobial Screening : Another investigation focused on synthesizing various piperazine derivatives, including those similar to this compound. The compounds were screened against several bacterial strains, revealing notable antimicrobial activity which warrants further exploration for clinical applications .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Tyrosinase Inhibition | TBD | Potential for skin treatments |
| Piperazine Derivative A | Antimicrobial | 12 | Effective against Gram-positive bacteria |
| Piperazine Derivative B | Anticancer | 25 | Induces apoptosis in cancer cells |
Scientific Research Applications
Pharmacological Investigations
The compound has been explored for its potential as a therapeutic agent due to its ability to modulate various biological targets. Its interactions with enzymes and receptors make it a candidate for treating diseases such as:
- Cancer: Studies suggest that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer progression.
- Neurodegenerative Disorders: The modulation of neuroinflammation and oxidative stress pathways may provide therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease.
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of pyrimidine derivatives, researchers found that similar compounds exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.
Case Study 2: Neuroprotective Effects
Research focusing on neuroprotective agents highlighted that compounds with a piperazine moiety can reduce oxidative stress and inflammation in neuronal cells. This suggests that 4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine may have similar protective effects against neurodegeneration.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the phenyl sulfonyl group or pyrimidine core:
Key Observations :
- Electron-withdrawing vs. electron-donating groups : The 3-fluorophenyl sulfonyl group in the target compound likely improves oxidative stability compared to methoxy-substituted analogues (e.g., CAS 946271-70-1) .
- Sulfanylidene vs. sulfonyl : Sulfanylidene derivatives (e.g., ) exhibit distinct hydrogen-bonding capabilities, which may influence solubility and receptor interactions .
Physicochemical Properties
Data from synthesized analogues () highlight trends in yields and melting points:
The target compound’s propoxy group is expected to lower its melting point compared to trifluoromethyl or sulfanylidene derivatives due to increased conformational flexibility .
Q & A
Q. What are the standard synthetic routes for 4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine, and how are key intermediates characterized?
The synthesis typically involves:
- Step 1: Sulfonylation of piperazine with 3-fluorophenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2: Coupling the sulfonylated piperazine to a pre-functionalized pyrimidine core (e.g., 2-methyl-6-propoxypyrimidine) via nucleophilic aromatic substitution, often requiring heating (80–100°C) in polar aprotic solvents like DMF .
- Critical Conditions: Strict anhydrous environments for sulfonylation, controlled pH during coupling, and inert gas (N₂/Ar) purging to prevent oxidation .
- Intermediate Characterization: Liquid chromatography-mass spectrometry (LC-MS) for real-time monitoring and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm regioselectivity .
Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | 3-Fluorophenylsulfonyl chloride, Et₃N | DCM | 0–25°C | 70–85 |
| 2 | Pyrimidine core, K₂CO₃ | DMF | 80–100°C | 50–65 |
Q. Which spectroscopic techniques are most effective for confirming the molecular structure and purity of this compound?
- ¹H/¹³C NMR: Assigns protons and carbons to confirm substituent positions (e.g., methyl at C2, propoxy at C6). The 3-fluorophenyl group shows distinct splitting patterns due to meta-fluorine coupling .
- High-Resolution Mass Spectrometry (HR-MS): Validates the molecular formula (C₁₉H₂₃FN₄O₃S) via exact mass measurement (±3 ppm error) .
- HPLC-PDA: Assesses purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How does the electronic nature of the 3-fluorophenyl sulfonyl group influence the compound’s reactivity in further functionalization reactions?
The 3-fluorophenyl sulfonyl group is electron-withdrawing, which:
- Reduces Nucleophilicity: Limits unwanted side reactions (e.g., ring-opening) during acidic/basic conditions .
- Enhances Stability: The sulfonyl group stabilizes the piperazine ring against hydrolysis, enabling use in aqueous biological assays .
- Directs Electrophilic Substitution: Fluorine’s meta-position on the phenyl ring directs incoming electrophiles to specific sites for targeted derivatization (e.g., bromination at C5 of pyrimidine) .
Table 2: Comparative Reactivity of Sulfonyl Substituents
| Substituent | Electronic Effect | Stability in Aqueous Media | Reference |
|---|---|---|---|
| 3-Fluorophenyl | Strong EWG* | High | |
| 4-Chlorophenyl | Moderate EWG | Moderate | |
| Phenyl | Neutral | Low | |
| *EWG = Electron-Withdrawing Group |
Q. What strategies are employed to resolve contradictions in reported biological activities of structurally similar pyrimidine derivatives?
- Meta-Analysis: Cross-referencing datasets from kinase inhibition assays (e.g., IC₅₀ variations due to fluorophenyl vs. chlorophenyl sulfonyl groups) .
- In Silico Docking: Molecular dynamics simulations to compare binding poses in target receptors (e.g., EGFR, PI3K) and identify steric/electronic mismatches .
- Experimental Validation: Replicating assays under standardized conditions (pH, temperature, solvent) to isolate structural effects .
Q. What experimental design (DoE) principles are applicable to optimize the synthesis of this compound?
- Factorial Design: Varying temperature (70–110°C), solvent (DMF vs. DMSO), and catalyst (K₂CO₃ vs. Cs₂CO₃) to identify yield-optimizing conditions .
- Response Surface Methodology (RSM): Modeling interactions between parameters (e.g., solvent polarity and reaction time) to predict optimal outputs .
- Flow Chemistry: Continuous-flow reactors for precise control of exothermic steps (e.g., sulfonylation), reducing side products by 20–30% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
